molecular formula C11H10BrFN4OS B10919824 4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

Cat. No.: B10919824
M. Wt: 345.19 g/mol
InChI Key: MIKQLVXCKNVCAC-LNKIKWGQSA-N
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Description

4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).

    Condensation with Thiophene-2-carbohydrazide: The final step involves the condensation of the synthesized pyrazole derivative with thiophene-2-carbohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-NITROANILINE: Shares the bromine atom but differs in the presence of a nitro group instead of the pyrazole ring.

    5-FLUORO-1H-PYRAZOLE: Contains the fluorine atom and pyrazole ring but lacks the thiophene and hydrazide moieties.

Uniqueness

4-BROMO-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of bromine, fluorine, pyrazole, and thiophene moieties, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.

Properties

Molecular Formula

C11H10BrFN4OS

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10BrFN4OS/c1-2-17-10(13)7(5-15-17)4-14-16-11(18)9-3-8(12)6-19-9/h3-6H,2H2,1H3,(H,16,18)/b14-4+

InChI Key

MIKQLVXCKNVCAC-LNKIKWGQSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=CS2)Br)F

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=CS2)Br)F

Origin of Product

United States

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